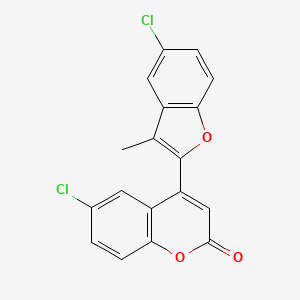![molecular formula C24H20ClN3O B11457018 3-(4-chlorophenyl)-2-methyl-8-(2-methylphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B11457018.png)
3-(4-chlorophenyl)-2-methyl-8-(2-methylphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-2-methyl-8-(2-methylphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been widely studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 3-(4-chlorophenyl)-2-methyl-8-(2-methylphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-chloroaniline with 2-methylbenzaldehyde to form an intermediate Schiff base, followed by cyclization with hydrazine hydrate and subsequent reactions to introduce the pyrazolo and quinazolinone moieties . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as acids or bases . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar compounds include other quinazolinone derivatives, such as 4(3H)-quinazolinone and 2-(2′-hydroxyphenyl)-4(3H)-quinazolinone . Compared to these compounds, 3-(4-chlorophenyl)-2-methyl-8-(2-methylphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one may exhibit unique properties due to the presence of the chlorophenyl and methylphenyl groups, which can influence its biological activity and chemical reactivity .
Properties
Molecular Formula |
C24H20ClN3O |
|---|---|
Molecular Weight |
401.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2-methyl-8-(2-methylphenyl)-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one |
InChI |
InChI=1S/C24H20ClN3O/c1-14-5-3-4-6-19(14)17-11-21-20(22(29)12-17)13-26-24-23(15(2)27-28(21)24)16-7-9-18(25)10-8-16/h3-10,13,17H,11-12H2,1-2H3 |
InChI Key |
MJXHSIRLYKWDGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2CC3=C(C=NC4=C(C(=NN34)C)C5=CC=C(C=C5)Cl)C(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-methoxyphenyl)-5-oxo-9b-phenyl-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindole-1-carboxamide](/img/structure/B11456942.png)
![N-[4-({[5-(2-morpholin-4-ylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]amino}sulfonyl)phenyl]acetamide](/img/structure/B11456953.png)
![3-methyl-N-[2-methyl-5-(5-{[(3-methylphenyl)carbonyl]amino}-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11456960.png)
![8-(4-chlorophenyl)-N-(4-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B11456964.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-4-(4-methylpiperidin-1-yl)-3-nitrobenzamide](/img/structure/B11456971.png)
![7-(4-fluorophenyl)-5-phenyl-4-(propylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11456975.png)
![methyl [7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-2,5-dioxo-4-phenyl-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate](/img/structure/B11456980.png)
![ethyl 2-oxo-6-[(E)-3-phenylprop-2-enoyl]imino-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11456992.png)
![Nalpha-[(4-methylcyclohexyl)carbonyl]-N-(pyridin-2-ylmethyl)phenylalaninamide](/img/structure/B11456995.png)
![3-[(4-Fluorophenyl)carbonyl]-5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-2-amine](/img/structure/B11457002.png)
![3-[(4,4-dimethyl-8-phenyl-6-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-yl)amino]propan-1-ol](/img/structure/B11457007.png)
![10-(4-Ethoxyphenyl)-1-methyl-3-propyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione](/img/structure/B11457015.png)
![2-(methylsulfanyl)-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11457021.png)

